molecular formula C8H15Cl2O3P B14266041 Bis(3-chloropropyl) ethenylphosphonate CAS No. 138048-65-4

Bis(3-chloropropyl) ethenylphosphonate

Cat. No.: B14266041
CAS No.: 138048-65-4
M. Wt: 261.08 g/mol
InChI Key: OOTGWWCCYDUGCC-UHFFFAOYSA-N
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Description

Bis(3-chloropropyl) ethenylphosphonate is an organophosphorus compound characterized by the presence of two 3-chloropropyl groups and an ethenyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-chloropropyl) ethenylphosphonate typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with ethenyl magnesium bromide to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process . Additionally, the purification steps involve distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(3-chloropropyl) ethenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-chloropropyl) ethenylphosphonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism by which bis(3-chloropropyl) ethenylphosphonate exerts its effects involves the interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells . This interaction can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-chloropropyl) ethenylphosphonate is unique due to the presence of both 3-chloropropyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

138048-65-4

Molecular Formula

C8H15Cl2O3P

Molecular Weight

261.08 g/mol

IUPAC Name

1-chloro-3-[3-chloropropoxy(ethenyl)phosphoryl]oxypropane

InChI

InChI=1S/C8H15Cl2O3P/c1-2-14(11,12-7-3-5-9)13-8-4-6-10/h2H,1,3-8H2

InChI Key

OOTGWWCCYDUGCC-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(OCCCCl)OCCCCl

Origin of Product

United States

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